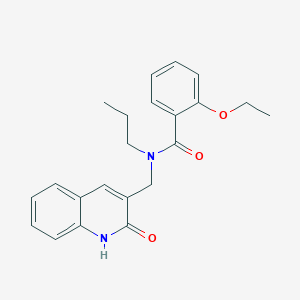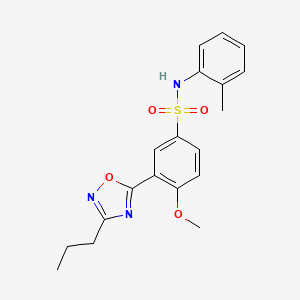
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-3-(3-propyl-1,2,4-oxadiazol-5-yl)-N-(o-tolyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'POPOP' and is used as a fluorescent dye in various biochemical and physiological experiments. The purpose of
Mecanismo De Acción
POPOP acts as a fluorescent dye by absorbing light at a specific wavelength and emitting light at a longer wavelength. This process is known as fluorescence. The absorption and emission spectra of POPOP are dependent on the polarity of the solvent, pH, and temperature. POPOP is a non-specific dye and can bind to a variety of molecules, including proteins, DNA, and lipids.
Biochemical and Physiological Effects:
POPOP has no known biochemical or physiological effects on cells or tissues. This compound is non-toxic and does not interfere with cellular processes. However, the use of POPOP in experiments can alter the behavior of cells and tissues due to the presence of the dye.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using POPOP in lab experiments is its high sensitivity and specificity. This compound can detect low concentrations of molecules and can label specific cells and tissues. POPOP is also easy to use and can be incorporated into a variety of experimental protocols. However, the main limitation of using POPOP is its non-specific binding to molecules, which can lead to false-positive results. In addition, the fluorescence of POPOP can be affected by environmental factors, such as pH and temperature.
Direcciones Futuras
There are several future directions for the use of POPOP in scientific research. One potential application is the development of new fluorescent dyes with improved specificity and sensitivity. Another direction is the use of POPOP in live-cell imaging and in vivo experiments. The development of new techniques for the synthesis of POPOP and other fluorescent dyes is also an area of future research. Finally, the use of POPOP in drug discovery and development is an emerging area of research.
Métodos De Síntesis
POPOP can be synthesized through a two-step process. The first step involves the synthesis of 3-propyl-1,2,4-oxadiazole-5-carboxylic acid. This is achieved by reacting propylhydrazine with ethyl acetoacetate in the presence of acetic acid. The resulting product is then treated with thionyl chloride to form 3-propyl-1,2,4-oxadiazole-5-carbonyl chloride. In the second step, 4-methoxy-N-(o-tolyl)benzenesulfonamide is reacted with the carbonyl chloride to form POPOP.
Aplicaciones Científicas De Investigación
POPOP has been extensively used in scientific research as a fluorescent dye. This compound is commonly used in flow cytometry, confocal microscopy, and fluorescence microscopy to label cells and tissues. POPOP is also used in DNA sequencing and gel electrophoresis to visualize DNA fragments. In addition, POPOP has been used to study the binding of ligands to proteins and to monitor enzyme activity.
Propiedades
IUPAC Name |
4-methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-4-7-18-20-19(26-21-18)15-12-14(10-11-17(15)25-3)27(23,24)22-16-9-6-5-8-13(16)2/h5-6,8-12,22H,4,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKEYZOJANAYNAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=C(C=CC(=C2)S(=O)(=O)NC3=CC=CC=C3C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-N-(2-methylphenyl)-3-(3-propyl-1,2,4-oxadiazol-5-YL)benzene-1-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



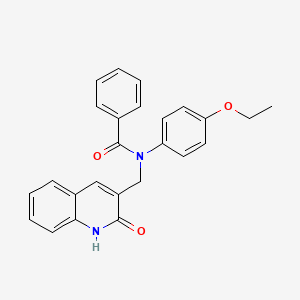
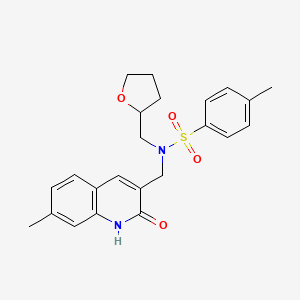
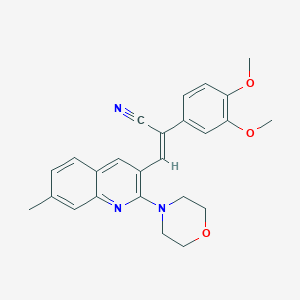
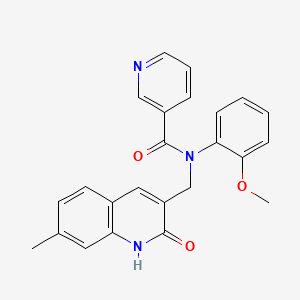

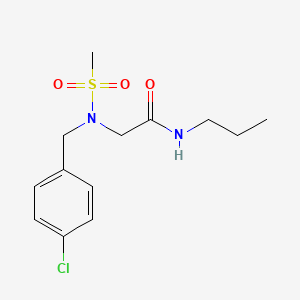


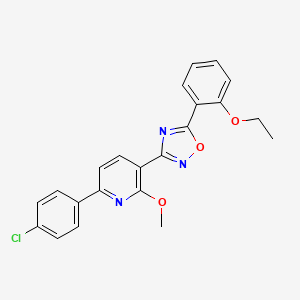
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
